molecular formula C21H16N2OS B2563900 N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide CAS No. 941924-76-1

N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide

Cat. No. B2563900
CAS RN: 941924-76-1
M. Wt: 344.43
InChI Key: GPNDEFDYZSIMKI-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide” is a compound that has been synthesized and studied for its potential biological activities . It is a benzothiazole derivative, a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

The development of alternative antioxidant and anti-inflammatory agents is a significant area of research. N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide derivatives, as part of benzofused thiazole analogues, have been explored for their potential in this domain. These compounds have shown distinct anti-inflammatory activity compared to standard references in vitro. They also demonstrate potential antioxidant activity against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further support their role in anti-inflammatory and antioxidant mechanisms, suggesting these derivatives could serve as interesting templates for the development of new agents in this field (Raut et al., 2020).

Pharmacological Significance in Drug Discovery

Benzothiazoles, including this compound derivatives, are noted for their wide range of pharmacological activities. They have been the focus of patent filings and research due to their therapeutic potential across various diseases, including metabolic diseases, cancer, inflammation, and neurodegeneration. Their role as a scaffold in drug development is underscored by their presence in many marketed drugs and ongoing research into their potential as therapeutic agents. The diversity in their application highlights the pharmacological importance of benzothiazole derivatives in drug discovery (Law & Yeong, 2022).

Anticancer Potentials

The anticancer potentials of benzothiazole derivatives, including this compound, have been a subject of considerable interest. Research has focused on the design and development of novel derivatives for anticancer potential across different cell lines, exploring the structure-activity relationship (SAR) and mechanisms of action. Benzothiazole derivatives have been categorized and reviewed for their activity, highlighting the importance of the benzothiazole moiety in cancer therapy. The significant anticancer mechanisms identified include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. These findings suggest a broad scope for the design and development of novel benzothiazole derivatives in cancer chemotherapy (Pathak et al., 2019).

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(23-17-11-12-19-18(13-17)22-14-25-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNDEFDYZSIMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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